molecular formula C14H17NO3 B13233107 1,2-Diethyl-5-methoxy-1H-indole-3-carboxylic acid

1,2-Diethyl-5-methoxy-1H-indole-3-carboxylic acid

Cat. No.: B13233107
M. Wt: 247.29 g/mol
InChI Key: GDVNDJCKTMLFMQ-UHFFFAOYSA-N
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Description

1,2-Diethyl-5-methoxy-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound, with its unique structure, offers potential for various synthetic and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diethyl-5-methoxy-1H-indole-3-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses phenylhydrazine and a ketone under acidic conditions to form the indole core . The specific conditions for synthesizing this compound would involve the use of appropriate starting materials and reagents to introduce the diethyl and methoxy groups at the desired positions on the indole ring.

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and efficiency. These processes may include the use of catalysts, high-temperature reactions, and purification steps to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Diethyl-5-methoxy-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

1,2-Diethyl-5-methoxy-1H-indole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Diethyl-5-methoxy-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Diethyl-5-methoxy-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other indole derivatives may not be as effective .

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

1,2-diethyl-5-methoxyindole-3-carboxylic acid

InChI

InChI=1S/C14H17NO3/c1-4-11-13(14(16)17)10-8-9(18-3)6-7-12(10)15(11)5-2/h6-8H,4-5H2,1-3H3,(H,16,17)

InChI Key

GDVNDJCKTMLFMQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(N1CC)C=CC(=C2)OC)C(=O)O

Origin of Product

United States

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